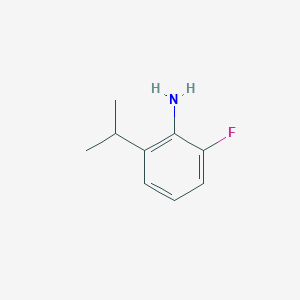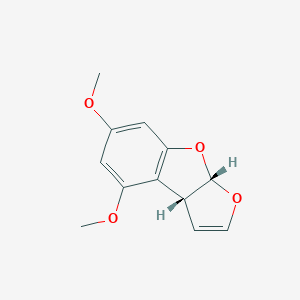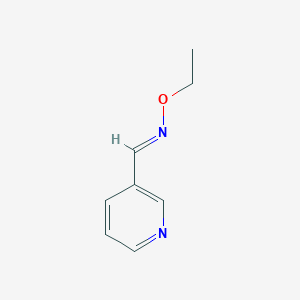![molecular formula C7H12O3 B145403 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone CAS No. 136377-98-5](/img/structure/B145403.png)
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as glycidol ketone and has a molecular formula of C5H8O2. In
Wirkmechanismus
The mechanism of action of 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone is not well understood. However, it is believed that the compound may act as a nucleophile in organic reactions, forming covalent bonds with other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone. However, studies have shown that the compound may have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone in lab experiments is its high purity and stability. However, one limitation is that the compound may be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone. One direction is to further investigate its potential use as a chiral building block in organic synthesis. Another direction is to study its potential applications in cancer treatment and other medical fields. Additionally, research can be conducted to optimize the synthesis method of the compound to make it more efficient and cost-effective.
In conclusion, 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to significant advancements in the fields of organic synthesis and medical research.
Synthesemethoden
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone can be synthesized through the reaction of glycidol and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through distillation or chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone has been studied for its potential applications in various scientific research fields. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been studied for its potential use as a chiral building block in organic synthesis.
Eigenschaften
CAS-Nummer |
136377-98-5 |
|---|---|
Produktname |
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1-[(2S)-2-[(1R)-1-hydroxypropyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H12O3/c1-3-6(9)7(4-10-7)5(2)8/h6,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
FTOFEGLMFZPMJJ-RNFRBKRXSA-N |
Isomerische SMILES |
CC[C@H]([C@@]1(CO1)C(=O)C)O |
SMILES |
CCC(C1(CO1)C(=O)C)O |
Kanonische SMILES |
CCC(C1(CO1)C(=O)C)O |
Synonyme |
Ethanone, 1-[2-(1-hydroxypropyl)oxiranyl]-, [S-(R*,S*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



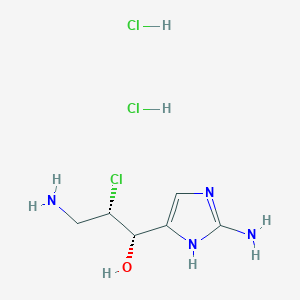

![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)
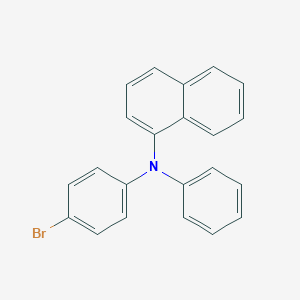
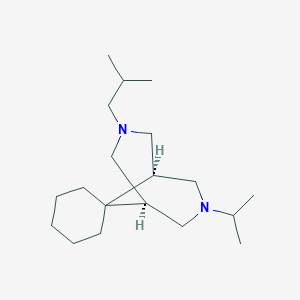
![S-[5-[(4E)-4-(1H-indol-3-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(naphthalen-1-ylamino)ethanethioate](/img/structure/B145332.png)
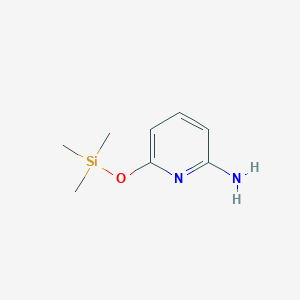
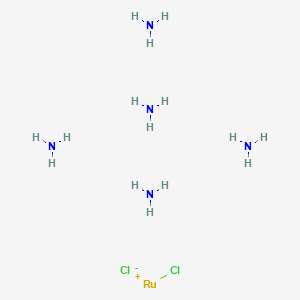
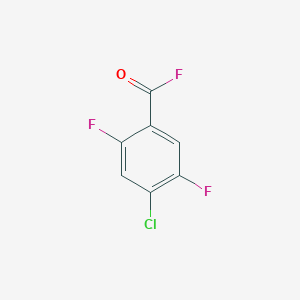
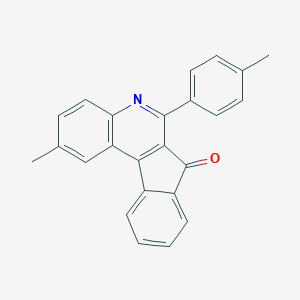
![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)
